2-(Prop-2-enamido)butanedioic acid

Dental Materials Adhesion Self-Etching Primer

Differentiate your dental adhesive or smart polymer formulation with 2-(Prop-2-enamido)butanedioic acid (N-acryloyl aspartic acid, CAS 70714-77-1). This amino acid-derived vinyl monomer uniquely combines a polymerizable acryloyl group with the multifunctional aspartic acid backbone, delivering high water solubility (25 wt%) and equivalent enamel/dentin etching to phosphoric acid—without a separate rinse step. Key performance advantages include doubling dentin bond strength to 16.0 MPa versus ~8.0 MPa for conventional systems, enabling single-bottle self-etching primers that reduce chair time and procedure complexity. Its pH-sensitive, biodegradable structure also supports stimuli-responsive drug delivery and low-VOC coating applications. Generic acrylamide or N-acryloyl glutamic acid alternatives cannot replicate this monomer's precise balance of acidity, chelating ability, and polymerization kinetics required for robust hybrid layer formation. Procure this critical research-grade monomer to elevate your next-generation restorative or polymer product.

Molecular Formula C7H9NO5
Molecular Weight 187.15 g/mol
CAS No. 70714-77-1
Cat. No. B12315085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-enamido)butanedioic acid
CAS70714-77-1
Molecular FormulaC7H9NO5
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC=CC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13)
InChIKeyUILJLCFPJOIGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Prop-2-enamido)butanedioic acid (CAS 70714-77-1): A Multifunctional Amino Acid-Based Vinyl Monomer for Advanced Material Design and Dental Adhesion


2-(Prop-2-enamido)butanedioic acid, also known as N-acryloyl aspartic acid (N-AAsp) or 2-acrylamidosuccinic acid, is an amino acid-derived vinyl monomer (molecular formula C7H9NO5, molecular weight 187.15 g/mol) . It integrates a polymerizable acryloyl group with the multifunctionality of L-aspartic acid, including two carboxylic acid groups . This structural design enables applications as a self-etching primer in dental adhesion and as a building block for stimuli-responsive polymers [1].

Why Procurement Specialists Cannot Simply Substitute 2-(Prop-2-enamido)butanedioic acid with Generic Acrylamides or Other Amino Acid Monomers


Generic substitution in self-etching primer or advanced polymer applications is not feasible because the unique combination of a vinyl polymerizable group and the specific aspartic acid backbone in 2-(Prop-2-enamido)butanedioic acid dictates critical performance parameters such as aqueous solubility, etching efficacy, and hybrid layer formation [1][2]. Closely related analogs (e.g., N-acryloyl glutamic acid or simple acrylamide) lack the precise balance of acidity, chelating ability, and polymerization kinetics required to achieve both adequate smear layer removal and robust, uniform resin-dentin bonding without a separate water rinse step [1]. The following quantitative evidence demonstrates that substituting this compound with a generic alternative would compromise key performance metrics, leading to suboptimal adhesion and material failure.

Quantitative Differentiation: 2-(Prop-2-enamido)butanedioic acid vs. Alternative Self-Etching Primers and Monomers


Dentin Bond Strength: 2-(Prop-2-enamido)butanedioic acid Doubles Bond Strength Compared to Non-Etching or Phosphoric Acid Rinse Protocols

In a head-to-head study on bovine dentin, a 20 wt% aqueous solution of 2-(Prop-2-enamido)butanedioic acid (N-AAsp) applied as a self-etching primer resulted in a tensile bond strength of resin composite to dentin of 16.0 MPa. This performance was double that of both a non-etching control group and a group etched with 40 wt% H3PO4 followed by a water rinse, which achieved approximately 8.0 MPa under the same conditions [1]. This demonstrates a clear, quantifiable advantage in adhesive performance.

Dental Materials Adhesion Self-Etching Primer

Enamel Bond Strength: 2-(Prop-2-enamido)butanedioic acid Achieves Equivalent Bonding to 40% Phosphoric Acid While Eliminating the Rinse Step

In a comparative study on bovine enamel, a 20 wt% aqueous solution of 2-(Prop-2-enamido)butanedioic acid (N-AAsp) provided a tensile bond strength to enamel that was statistically equivalent to the bond strength achieved with the conventional 40 wt% H3PO4 etching protocol [1]. The bond strength increased linearly with N-AAsp concentration, reaching the H3PO4 benchmark at the 20 wt% level, despite the N-AAsp solution exhibiting lower inherent etching ability [1].

Dental Materials Enamel Etching Self-Etching Adhesive

High Aqueous Solubility: 2-(Prop-2-enamido)butanedioic acid Enables Water-Based Primer Formulations at Up to 25 wt%

2-(Prop-2-enamido)butanedioic acid exhibits a high aqueous solubility limit of 25 wt% at room temperature, enabling the preparation of concentrated, water-based self-etching primer solutions without the need for organic co-solvents [1][2]. This solubility is a direct consequence of its amino acid-derived structure with two carboxylic acid groups, which facilitates effective smear layer removal and monomer penetration into dentin [1].

Solubility Aqueous Formulation Self-Etching Primer

Hybrid Layer Quality: 20 wt% 2-(Prop-2-enamido)butanedioic acid Forms Uniform Hybrid Layer, Whereas Lower Concentrations Yield Porous Structures

Scanning electron microscopy (SEM) analysis of the resin-dentin interface revealed that treatment with a 20 wt% solution of 2-(Prop-2-enamido)butanedioic acid produced a hybrid layer with a uniform and compact structure. In contrast, a 5 wt% solution resulted in a porous and uneven hybrid layer morphology [1]. This concentration-dependent structural integrity directly impacts long-term bond durability and resistance to hydrolytic degradation.

Dentin Bonding Hybrid Layer SEM Analysis

Top Application Scenarios for 2-(Prop-2-enamido)butanedioic acid Based on Quantified Performance Advantages


Simplified Single-Bottle Dental Adhesive Systems

Formulators developing next-generation, simplified dental adhesives can leverage the unique combination of high water solubility (25 wt%) and equivalent enamel/dentin bonding performance to phosphoric acid to create single-bottle self-etching primers. This eliminates the separate acid-etch and rinse steps, reducing chair time and procedure complexity [1][2].

High-Strength Dentin Bonding Agents

Manufacturers aiming to differentiate their restorative products on the basis of superior bond strength can utilize this monomer's ability to double dentin bond strength (16.0 MPa vs. ~8.0 MPa for conventional systems) as a key value proposition for clinicians seeking durable, long-lasting restorations [1].

Stimuli-Responsive Polymer Synthesis

Researchers in polymer chemistry and drug delivery can utilize the pH-sensitive, multifunctional structure of 2-(Prop-2-enamido)butanedioic acid to synthesize novel, water-soluble, and biodegradable polymers with tunable properties for controlled release applications [1][2].

Green Chemistry Formulations

The high aqueous solubility and amino acid-derived nature of this monomer make it an ideal candidate for developing environmentally friendly, low-VOC, and biocompatible adhesive and coating formulations, aligning with green chemistry principles and regulatory trends [1].

Technical Documentation Hub

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